molecular formula C7H13IO B142455 2-(Iodomethyl)oxepane CAS No. 130868-43-8

2-(Iodomethyl)oxepane

Cat. No. B142455
M. Wt: 240.08 g/mol
InChI Key: GGGYXZYJTQDNEZ-UHFFFAOYSA-N
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Description

2-(Iodomethyl)oxepane is a chemical compound related to oxepane, which is a seven-membered cyclic ether. The structure of oxepane can be modified to introduce various substituents, such as iodine, which can significantly alter its chemical and physical properties. Although the provided papers do not directly discuss 2-(Iodomethyl)oxepane, they provide insights into the chemistry of related oxepane compounds and their derivatives.

Synthesis Analysis

The synthesis of oxepane derivatives can be achieved through various methods. For instance, the stereoselective synthesis of 2,3-disubstituted oxepanes has been accomplished from methoxyallene and iodide, as described in one study . Another approach involves the ring-opening polymerization of 1,4,8-trioxaspiro[4.6]-9-undecanone followed by deacetalization to obtain poly(2-oxepane-1,5-dione), which is a modified form of polycaprolactone . Additionally, 2-oxepane-1,5-dione has been synthesized through the Baeyer-Villiger oxidation of 1,4-cyclohexanedione and subsequently copolymerized with ε-caprolactone .

Molecular Structure Analysis

The molecular structure of oxepane derivatives can be elucidated using various spectroscopic techniques. For example, the trans stereochemistry of a diol derivative of oxepane was established by NMR studies . The molecular structure is crucial in determining the physical properties and reactivity of the compound. In the case of poly(2-oxepane-1,5-dione), its highly crystalline nature and high melting temperature suggest a well-defined and ordered molecular structure .

Chemical Reactions Analysis

Oxepane and its derivatives undergo a range of chemical reactions. The electrochemical fluorination of oxepane has been explored, leading to the formation of perfluorinated oxepane derivatives . These reactions are influenced by the substituents present on the oxepane ring, as seen in the case of 2-chloromethyloxane and 2-chloromethyloxolane, which yielded chlorinated perfluorocyclic ethers in small yields . The reductive cyclization of hydroxysulfinyl aryl or alkyl ketones has also been used to synthesize 2,7-cis-disubstituted oxepanes .

Physical and Chemical Properties Analysis

The physical and chemical properties of oxepane derivatives are closely related to their molecular structure. Poly(2-oxepane-1,5-dione) exhibits a high degree of crystallinity and a high melting temperature, indicating strong intermolecular forces and stability . The copolymerization of 2-oxepane-1,5-dione with ε-caprolactone results in semicrystalline copolymers with a single melting temperature that varies with the OPD content, demonstrating a cocrystallization phenomenon . The glass transition temperature of these copolymers follows the Fox equation, which is indicative of their amorphous characteristics .

Scientific Research Applications

Iodoetherification and Cyclization in Organic Synthesis

Oxepanes, including 2-(Iodomethyl)oxepane, have been utilized in organic synthesis through iodoetherification, a process yielding good yields by employing specific electrophiles. This method is used for the synthesis of oxepanes, oxepenes, and oxocanes, indicating its versatility in organic compound synthesis (Brunel & Rousseau, 1996).

Copolymerization in Material Science

In material science, 2-(Iodomethyl)oxepane derivatives have been synthesized for use in copolymerization with other compounds like ε-caprolactone. This process results in the formation of semicrystalline copolymers, useful in various applications due to their specific thermal and physical properties (Latere Dwan'isa et al., 2003).

Stereoselective Synthesis

The compound has also been used in the stereoselective synthesis of oxepanes. This approach involves creating specific configurations of the compound, which is critical for the development of pharmaceuticals and complex organic molecules (Perez et al., 2005).

Organocatalytic Reactions

Organocatalytic reactions involving oxepanes have been explored, particularly in the context of natural product synthesis. These reactions offer a pathway to synthesize complex molecules that are otherwise challenging to obtain due to the structural complexity of oxepanes (Lanier et al., 2014).

Electrochemical Fluorination

Electrochemical fluorination of compounds like oxepane, including its iodomethyl derivative, has been conducted, yielding perfluorocyclic ethers. This process is significant in the field of fluorine chemistry and the production of specialized organic fluorine compounds (Abe & Nagase, 1979).

Safety And Hazards

2-(Iodomethyl)oxepane may cause skin irritation and serious eye irritation . It may also cause respiratory irritation . It is advised to avoid breathing dust/fume/gas/mist/vapors/spray of this compound . In case of skin contact, wash with plenty of soap and water . If in eyes, rinse cautiously with water for several minutes .

properties

IUPAC Name

2-(iodomethyl)oxepane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13IO/c8-6-7-4-2-1-3-5-9-7/h7H,1-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GGGYXZYJTQDNEZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(OCC1)CI
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13IO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80376674
Record name 2-(iodomethyl)oxepane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80376674
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

240.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Iodomethyl)oxepane

CAS RN

130868-43-8
Record name 2-(iodomethyl)oxepane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80376674
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
Y Brunel, G Rousseau - The Journal of Organic Chemistry, 1996 - ACS Publications
Oxepanes have been obtained in good yields (40−95%) by iodoetherification of unsaturated alcohols using bis(sym-collidine)iodine(I) hexafluorophosphate (1) as electrophile, either by …
Number of citations: 69 pubs.acs.org
O Piva - Synthesis of Saturated Oxygenated Heterocycles II: 7 …, 2014 - Springer
Compared to parent oxygenated five- and six-membered rings, oxepanes represent a rare structure found in Nature. Nevertheless, natural products with significant biological activities …
Number of citations: 4 link.springer.com

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